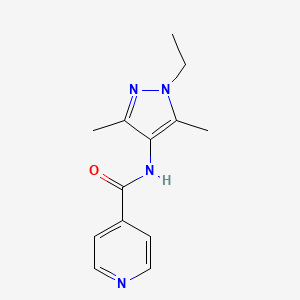![molecular formula C22H24N4O4S B6063192 4-tert-butyl-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide CAS No. 5533-96-0](/img/structure/B6063192.png)
4-tert-butyl-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-butyl-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide, commonly known as MPSP, is a compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MPSP belongs to the class of sulfonamide compounds and has been found to exhibit potent inhibition of certain enzymes, making it a promising candidate for the treatment of various diseases.
作用机制
The mechanism of action of MPSP involves the inhibition of certain enzymes, including carbonic anhydrase IX and XII. Carbonic anhydrase is an enzyme that plays a crucial role in the regulation of pH in cells. Inhibition of this enzyme can lead to a decrease in pH, which can inhibit the growth and proliferation of cancer cells. Additionally, inhibition of certain bacterial enzymes can lead to the disruption of bacterial metabolism and growth.
Biochemical and Physiological Effects:
MPSP has been found to exhibit potent inhibition of certain enzymes, leading to various biochemical and physiological effects. Inhibition of carbonic anhydrase can lead to a decrease in pH, which can inhibit the growth and proliferation of cancer cells. Additionally, inhibition of certain bacterial enzymes can lead to the disruption of bacterial metabolism and growth.
实验室实验的优点和局限性
The advantages of using MPSP in lab experiments include its potent inhibition of certain enzymes, making it a promising candidate for the development of anticancer drugs and antibiotics. However, the limitations of using MPSP include its potential toxicity and the need for further studies to determine its safety and efficacy.
未来方向
There are several future directions for the study of MPSP. One direction is the development of MPSP-based drugs for the treatment of cancer and bacterial infections. Another direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to determine the safety and efficacy of MPSP in vivo. Overall, the study of MPSP has the potential to lead to the development of new and effective drugs for the treatment of various diseases.
合成方法
The synthesis of MPSP involves the reaction of 4-tert-butylbenzoyl chloride with 4-aminobenzenesulfonamide, followed by the coupling of the resulting intermediate with 3-methoxy-2-pyrazinylamine. The final product is obtained through crystallization and purification processes. The synthesis of MPSP has been extensively studied, and various modifications to the method have been proposed to improve the yield and purity of the compound.
科学研究应用
MPSP has been studied for its potential applications in drug discovery and development. It has been found to exhibit potent inhibition of certain enzymes, including carbonic anhydrase IX and XII, which are overexpressed in certain types of cancer. This makes MPSP a promising candidate for the development of anticancer drugs. Additionally, MPSP has been found to inhibit the activity of certain bacterial enzymes, making it a potential candidate for the development of antibiotics.
属性
IUPAC Name |
4-tert-butyl-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-22(2,3)16-7-5-15(6-8-16)20(27)25-17-9-11-18(12-10-17)31(28,29)26-19-21(30-4)24-14-13-23-19/h5-14H,1-4H3,(H,23,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOAKYRBFXXEQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CN=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362277 |
Source


|
| Record name | ZINC01214192 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5533960 | |
CAS RN |
5533-96-0 |
Source


|
| Record name | ZINC01214192 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-ethyl-4-(3-{1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B6063111.png)

![ethyl 5-(3,4-dichlorobenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6063130.png)
![2-(ethylthio)-7-(2-methoxy-5-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6063137.png)
![3-[1-(2,1,3-benzoxadiazol-4-ylmethyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6063148.png)
![ethyl 1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B6063156.png)
![1-benzyl-5-[4-(1H-imidazol-1-yl)phenyl]-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6063164.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B6063170.png)

![1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B6063188.png)
![5-{4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}-6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B6063201.png)
![{3-(4-fluorobenzyl)-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6063218.png)
![1-(1-azocanyl)-3-[2-methoxy-5-({[(6-methyl-2-pyridinyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6063232.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-ethylethanamine](/img/structure/B6063237.png)